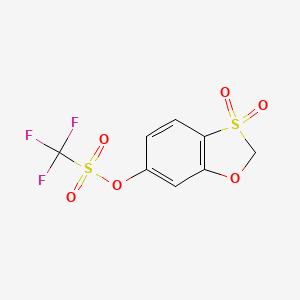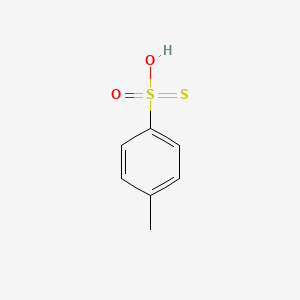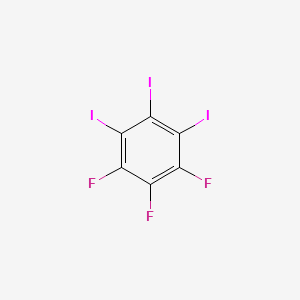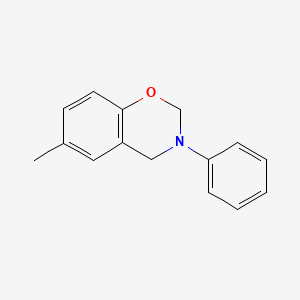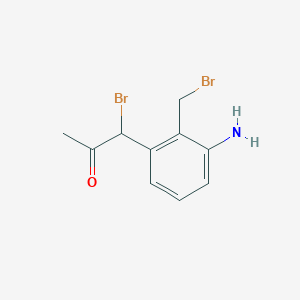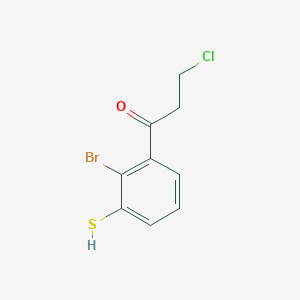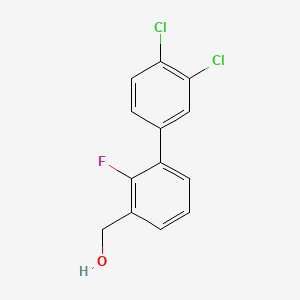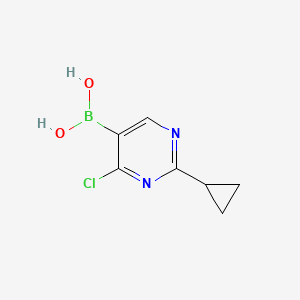![molecular formula C23H30O5 B14069785 Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone CAS No. 102590-07-8](/img/structure/B14069785.png)
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C23H30O5 It is known for its unique structure, which includes two hydroxy groups and two pentyloxy groups attached to a central methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone typically involves the reaction of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone core can be reduced to form secondary alcohols.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the methanone core can produce secondary alcohols .
Scientific Research Applications
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and pentyloxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methanone core can also participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxy-4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of pentyloxy groups.
Bis(2-hydroxy-4-ethoxyphenyl)methanone: Contains ethoxy groups instead of pentyloxy groups.
Bis(2-hydroxy-4-propoxyphenyl)methanone: Features propoxy groups instead of pentyloxy groups.
Uniqueness
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is unique due to the presence of pentyloxy groups, which provide distinct hydrophobic properties and influence the compound’s reactivity and interactions with other molecules. This makes it particularly valuable in applications where specific hydrophobic interactions are desired .
Properties
CAS No. |
102590-07-8 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
bis(2-hydroxy-4-pentoxyphenyl)methanone |
InChI |
InChI=1S/C23H30O5/c1-3-5-7-13-27-17-9-11-19(21(24)15-17)23(26)20-12-10-18(16-22(20)25)28-14-8-6-4-2/h9-12,15-16,24-25H,3-8,13-14H2,1-2H3 |
InChI Key |
PDFSRDCIVOOOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

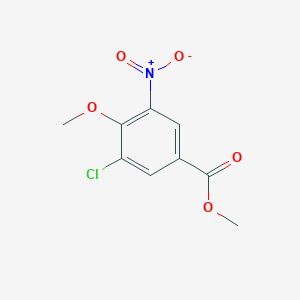

![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
